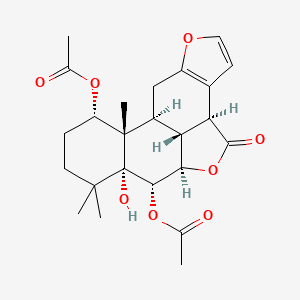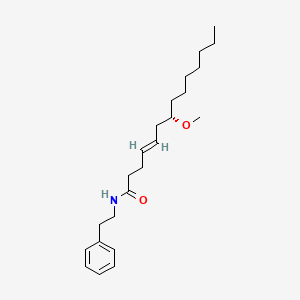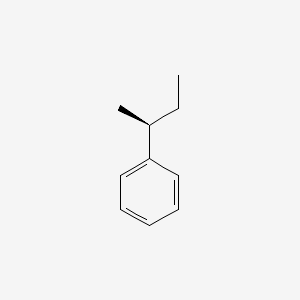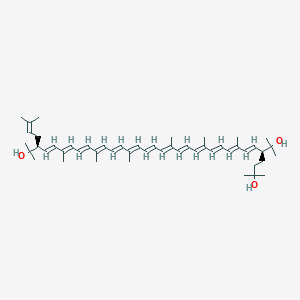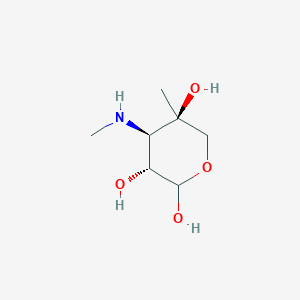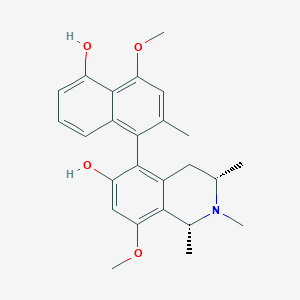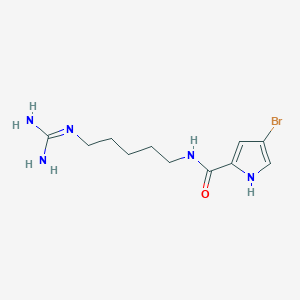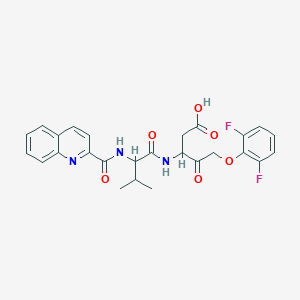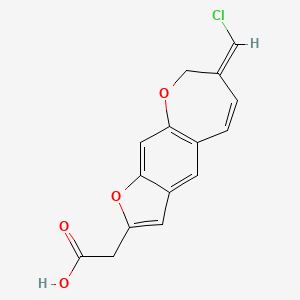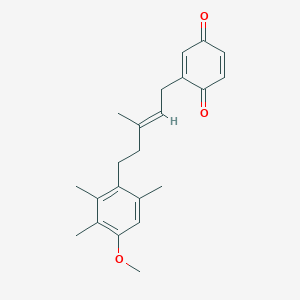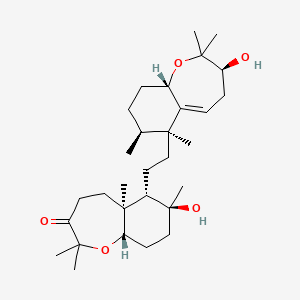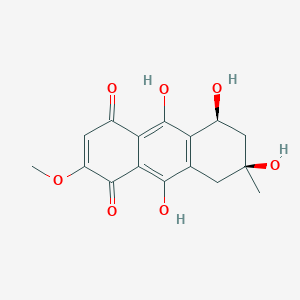
Austrocortirubin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Austrocortirubin is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
One common approach is the palladium(II)-catalyzed oxycarbonylation of unsaturated polyols, which allows for the formation of the anthracene core with high stereoselectivity . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Austrocortirubin undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives with altered electronic properties.
科学研究应用
Chemistry
In chemistry, Austrocortirubin is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antioxidant and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Studies have shown that it may have cytotoxic effects against certain cancer cell lines, making it a promising candidate for further investigation in cancer treatment.
Industry
In industry, this compound is used in the development of new materials with specific electronic and optical properties. Its unique structure allows for the design of materials with tailored functionalities for use in electronics, photonics, and other advanced technologies.
作用机制
The mechanism of action of Austrocortirubin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
相似化合物的比较
Similar Compounds
(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane: This compound shares a similar stereochemistry but has a different core structure and functional groups.
(5S,7S,10R,11S)-cucumene: A sesquiterpene with a linear triquinane scaffold, which differs in its carbon skeleton and functional groups.
Uniqueness
What sets Austrocortirubin apart is its combination of multiple hydroxyl groups, a methoxy group, and a methyl group on an anthracene core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C16H16O7 |
|---|---|
分子量 |
320.29 g/mol |
IUPAC 名称 |
(5S,7S)-5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3/t8-,16-/m0/s1 |
InChI 键 |
WWTHHBSODPGTAK-PWJLMRLQSA-N |
手性 SMILES |
C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
规范 SMILES |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
同义词 |
(1S,3S)-austrocortirubin austrocortirubin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


